8-Amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid
Description
Properties
IUPAC Name |
8-amino-1-cyanoimidazo[1,5-a]pyrazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O2/c9-1-4-6-7(10)12-5(8(14)15)2-13(6)3-11-4/h2-3H,(H2,10,12)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCCGWFSRASQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=C(N=CN21)C#N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666510 | |
| Record name | 8-Amino-1-cyanoimidazo[1,5-a]pyrazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312324-14-4 | |
| Record name | 8-Amino-1-cyanoimidazo[1,5-a]pyrazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of imidazo[1,5-a]pyrazine compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit key proteins involved in cancer cell proliferation and migration, such as Nek2. Inhibition of Nek2 has been linked to reduced tumor size and metastasis in various cancer models, including cholangiocarcinoma and breast cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research suggests that modifications to the pyrazine ring can enhance the compound's efficacy against specific pathogens. For example, derivatives have shown promise in inhibiting bacterial growth, making them potential candidates for developing new antibiotics .
Neurological Applications
Recent studies have explored the neuroprotective effects of imidazo[1,5-a]pyrazine derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation. The ability to cross the blood-brain barrier (BBB) enhances their potential as neurological agents .
Materials Science Applications
Ligand Chemistry
The unique coordination properties of 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid allow it to function as a versatile ligand in coordination chemistry. Its nitrogen and oxygen donor atoms can coordinate with various metal ions, forming complexes that exhibit interesting electronic and magnetic properties. These complexes are being studied for applications in catalysis and material synthesis .
Nanomaterials Development
The incorporation of this compound into nanomaterials has been explored for applications in drug delivery systems. Its ability to form stable complexes with nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic outcomes in cancer treatment and other diseases.
Case Studies
Mechanism of Action
The mechanism of action of 8-Amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their functional group variations:
Physicochemical Properties
- Solubility : The carboxylic acid in the target compound enhances aqueous solubility (~2.5 mg/mL predicted) compared to ester derivatives (e.g., Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate: <0.1 mg/mL) .
- Lipophilicity (LogP): The cyano group reduces LogP (~1.2) relative to phenyl-substituted analogues (LogP ~2.5) .
Biological Activity
8-Amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid is a heterocyclic compound with the molecular formula and CAS number 312324-14-4. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅N₅O₂ |
| Molecular Weight | 203.16 g/mol |
| IUPAC Name | 8-amino-1-cyanoimidazo[1,5-a]pyrazine-6-carboxylic acid |
| CAS Number | 312324-14-4 |
The biological activity of 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity or receptor functions, leading to potential therapeutic effects. The precise mechanisms remain under investigation, but preliminary studies suggest its role in inhibiting specific metabolic pathways.
Antimicrobial Activity
Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted pyrazines can inhibit the growth of Mycobacterium tuberculosis , with some derivatives demonstrating inhibition rates between 54% to 72% against this pathogen . The introduction of specific functional groups in the pyrazine structure enhances its interaction with microbial targets.
Anticancer Properties
In vitro studies have suggested that compounds similar to 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid may exhibit anticancer properties. For example, molecular docking studies have highlighted its potential to inhibit enzymes crucial for cancer cell proliferation . The exact anticancer mechanisms are still being elucidated but may involve the induction of apoptosis in cancer cells.
Case Studies
- Antimycobacterial Evaluation : A study synthesized various pyrazine derivatives and evaluated their activity against Mycobacterium tuberculosis . The results indicated that certain derivatives significantly inhibited bacterial growth, suggesting a promising avenue for developing new antitubercular agents .
- Antioxidant and Antimicrobial Activity : Another investigation focused on a series of pyrazine derivatives, including those related to 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid. The findings revealed moderate antimicrobial activity and notable antioxidant properties, reinforcing the therapeutic potential of this compound class .
Research Applications
8-Amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid has several applications in scientific research:
- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
- Drug Discovery : Investigated for its ability to act as a lead compound in developing new drugs targeting infectious diseases and cancer.
- Organic Synthesis : Utilized in various synthetic pathways to create specialty chemicals and materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 8-amino-1-cyanoimidazo[1,5-a]pyrazine-6-carboxylic acid?
- Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) using diaminopyrazines, nitriles, and carbonyl derivatives. For example, the Groebke-Blackburn-Bienaymé reaction (GBB) is effective for constructing imidazo[1,5-a]pyrazine cores, where pyrazine-2,3-diamine reacts with aldehydes and isocyanides under mild conditions . A one-pot approach in aqueous media with catalysts like piperidine can enhance efficiency, as seen in analogous imidazo-pyridine syntheses .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis are essential for confirming molecular weight and purity (e.g., HRMS-ESI for [M+H]+ and %C/H/N matching ). Nuclear magnetic resonance (NMR) spectroscopy, particularly and , resolves structural features like the cyano group and carboxylic acid protonation state. LogP values and solubility assessments (via HPLC or shake-flask methods) are also critical for bioavailability studies .
Q. How does the cyano group influence reactivity compared to analogs like 8-aminopyrazolo[1,5-a]pyrazines?
- Methodological Answer : The cyano group enhances electrophilicity at C1, enabling nucleophilic substitutions (e.g., with amines or thiols) under basic conditions (KCO/DMF) . In contrast, amino-substituted analogs prioritize cyclization or hydrogen bonding, as seen in pyrazolo[1,5-a]pyrimidine derivatives . Comparative TLC or HPLC tracking of reaction intermediates can validate these differences .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for novel derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s workflow integrates computational screening of substituent effects (e.g., cyano vs. methyl groups) with experimental validation to prioritize high-yield conditions . Molecular docking further guides bioactivity-focused modifications .
Q. What strategies resolve contradictions in reaction yields when varying substituents?
- Methodological Answer : Systematic DOE (Design of Experiments) identifies critical factors (e.g., solvent polarity, temperature). For example, hydrazine hydrate reactions with enamines yield cyanopyrazoles or aminopyrazoles depending on pH and temperature, necessitating controlled kinetic vs. thermodynamic conditions . HPLC-MS monitoring of intermediates helps diagnose side reactions .
Q. How to design derivatives for enhanced kinase inhibition while minimizing off-target effects?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the carboxylic acid (e.g., esterification or amidation) to improve cell permeability . Parallel solution-phase synthesis, as used for pyrimidine-5-carboxamides, enables rapid library generation . In vitro kinase profiling (e.g., against EGFR or VEGFR2) combined with molecular dynamics simulations refines selectivity .
Q. What advanced techniques validate the compound’s electronic properties for materials science applications?
- Methodological Answer : Cyclic voltammetry assesses redox behavior (e.g., electron-withdrawing cyano groups altering HOMO-LUMO gaps). UV-Vis and fluorescence spectroscopy quantify optical properties, while X-ray crystallography confirms solid-state packing, critical for optoelectronic material design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
